Cysteine thiosulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cysteine thiosulfonate has role in cystine metabolism.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1. Cysteine Protease Inhibition

Cysteine thiosulfonates have been identified as potential inhibitors of cysteine proteases. These enzymes are crucial in numerous physiological processes and are implicated in various diseases, including parasitic infections. The development of thiosulfonates as specific inhibitors targets the unique chemistry of cysteine proteases, enhancing therapeutic efficacy while minimizing off-target effects. Research has shown that these compounds can effectively inhibit cysteine proteases involved in diseases such as malaria and schistosomiasis, providing a promising avenue for drug development against neglected tropical diseases .

1.2. Hydrogen Sulfide Production

Cysteine thiosulfonate serves as a substrate for the production of hydrogen sulfide, a signaling molecule with cytoprotective properties. Studies indicate that D-cysteine, a stereoisomer of cysteine, can be converted into hydrogen sulfide through novel biosynthetic pathways involving mercaptopyruvate sulfurtransferase. This pathway predominantly operates in the cerebellum and kidneys, suggesting therapeutic potential for conditions like oxidative stress and ischemia-reperfusion injury .

Medicinal Chemistry Applications

2.1. Drug Development

The unique reactivity profile of this compound derivatives allows for innovative strategies in drug design. For instance, vinyl thianthrenium salts derived from cysteine can be transformed into highly reactive electrophilic intermediates, facilitating the conjugation with various nucleophiles. This method has been utilized to develop bioconjugation strategies that enable the introduction of functional groups into biomolecules, which is critical for labeling and tracking proteins in biological systems .

2.2. Anticancer Research

Research has demonstrated that cysteine thiosulfonates can play a role in anticancer therapies by targeting specific proteolytic pathways involved in tumor progression. By inhibiting cysteine proteases that are overactive in cancerous cells, these compounds may help to reduce tumor growth and metastasis .

Environmental Science Applications

3.1. Heavy Metal Detoxification

This compound has been shown to enhance the immobilization of heavy metals such as cadmium in contaminated environments. Studies reveal that this compound can improve microbial tolerance to heavy metals by upregulating nitrogen and energy metabolism pathways within microbial strains . This property is particularly useful in bioremediation efforts aimed at detoxifying polluted soils and water bodies.

3.2. Sulfur Source in Microbial Cultures

Thiosulfate, often associated with this compound, serves as an inorganic sulfur source that supports microbial growth and enhances the production of L-cysteine through novel assimilation pathways in bacteria like Escherichia coli. This capability underscores its significance in biotechnology applications where efficient sulfur metabolism is crucial for amino acid production .

Case Studies and Findings

Eigenschaften

CAS-Nummer |

16341-08-5 |

|---|---|

Molekularformel |

C3H9NO5S3 |

Molekulargewicht |

233.3 g/mol |

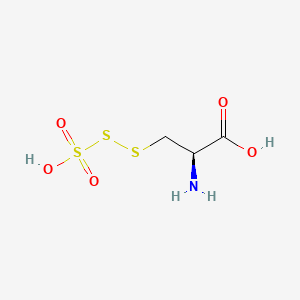

IUPAC-Name |

(2R)-2-amino-3-(sulfodisulfanyl)propanoic acid |

InChI |

InChI=1S/C3H7NO5S3/c4-2(3(5)6)1-10-11-12(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 |

InChI-Schlüssel |

ZBJOYDPFYMPGEV-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)N)SSS(=O)(=O)O |

Isomerische SMILES |

C([C@@H](C(=O)O)N)SSS(=O)(=O)O |

Kanonische SMILES |

C(C(C(=O)O)N)SSS(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-amino-3-(thio-thiosulfonate)propionic acid alanine sulfodisulfane cysteine thiosulfonate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.